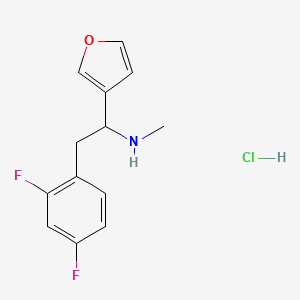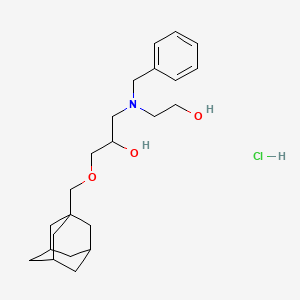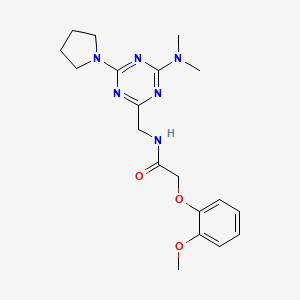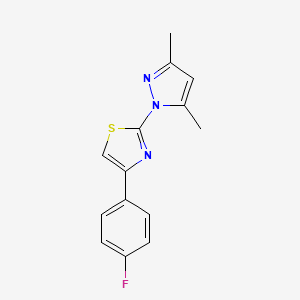
2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride, also known as DF-MEF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. DF-MEF is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) that has been shown to have promising effects in treating various psychiatric disorders, including depression and anxiety.
Mechanism of Action
2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride works by inhibiting the reuptake of serotonin and norepinephrine, which increases the levels of these neurotransmitters in the brain. This leads to an improvement in mood and a reduction in symptoms of depression and anxiety.
Biochemical and Physiological Effects:
2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which can lead to an improvement in mood and a reduction in symptoms of depression and anxiety. 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride has also been shown to have a low potential for abuse and addiction, making it a promising alternative to other antidepressant medications.
Advantages and Limitations for Lab Experiments
2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride has several advantages for use in lab experiments. It is a highly selective SNRI, which means that it can be used to target specific neurotransmitters in the brain. It also has a low potential for abuse and addiction, making it a safer alternative to other antidepressant medications. However, 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride also has some limitations, including its high cost and limited availability.
Future Directions
There are several potential future directions for research on 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride. One area of focus could be on developing new formulations of the drug that are more effective and have fewer side effects. Another area of research could be on exploring the potential applications of 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride in treating other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, further research could be conducted to better understand the mechanism of action of 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride and its effects on the brain.
Synthesis Methods
2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride can be synthesized through a multi-step process that involves the reaction of 2,4-difluoroacetophenone with furan-3-carbaldehyde, followed by reductive amination with methylamine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride.
Scientific Research Applications
2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride has been extensively studied for its potential applications in the treatment of depression and anxiety. It has been shown to be effective in increasing the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood and emotions.
properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO.ClH/c1-16-13(10-4-5-17-8-10)6-9-2-3-11(14)7-12(9)15;/h2-5,7-8,13,16H,6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTAKBOHHLWDSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=C(C=C(C=C1)F)F)C2=COC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2385524.png)





![Benzo[d][1,3]dioxol-5-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2385535.png)
![6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2385536.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(2-methylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2385537.png)
![3-tert-butyl-1-[(3,4-dichlorophenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2385538.png)



